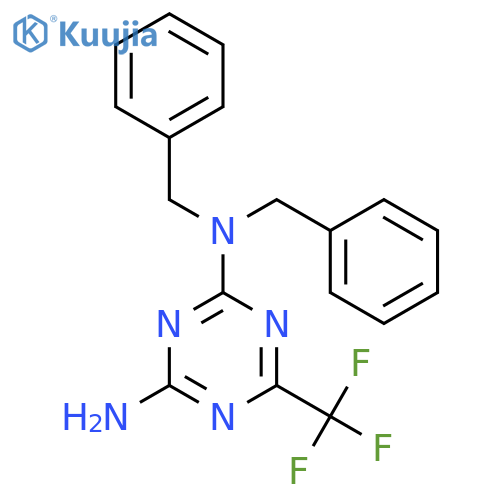

Cas no 122600-54-8 (1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)-)

122600-54-8 structure

商品名:1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)-

1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)-

- 2-N,2-N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

- AKOS005448729

- CHEMBL1331566

- TimTec1_000783

- HMS3065A24

- STK378741

- YZCBLNSQBWYLOI-UHFFFAOYSA-N

- NCGC00175125-01

- N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

- HMS1536D13

- MLS001360623

- 122600-54-8

- BBL002836

- N2,N2-DIBENZYL-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE

- N(2),N(2)-DIBENZYL-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE

- VS-01242

- CS-0338521

- BRD-K66652080-001-01-5

- SMR001223705

-

- インチ: InChI=1S/C18H16F3N5/c19-18(20,21)15-23-16(22)25-17(24-15)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25)

- InChIKey: YZCBLNSQBWYLOI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 359.13578002Da

- どういたいしつりょう: 359.13578002Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4

1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409191-500mg |

N2,N2-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |

122600-54-8 | 98% | 500mg |

¥4668.00 | 2024-08-09 |

1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

122600-54-8 (1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)-) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬